molecular formula C7H18Cl2N4 B061752 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride CAS No. 162696-05-1

4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride

Cat. No.: B061752
CAS No.: 162696-05-1
M. Wt: 229.15 g/mol
InChI Key: SCYHILJFOFBJDF-UHFFFAOYSA-N
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Description

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N4. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has significant potential in drug development and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride typically involves the reaction of piperidine derivatives with aminomethyl groups. One common method includes the reaction of piperidine with formaldehyde and ammonium chloride, followed by the addition of cyanamide to form the carboximidamide group. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit the binding of certain proteins or enzymes, thereby affecting their activity. The compound may also interact with cellular pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile building block and its potential in drug development make it a valuable compound in scientific research .

Biological Activity

4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with an aminomethyl group and a carboximidamide moiety. This combination of functional groups imparts distinctive chemical reactivity and biological properties, making it a versatile building block in drug design.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The aminomethyl and carboximidamide groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been evaluated as a small molecule inhibitor in various biological assays, showing potential to inhibit enzyme activities involved in cellular signaling pathways.
  • Modulation of Receptor Function : It may alter receptor functions, affecting downstream cellular processes.

Biological Assays and Findings

Research has demonstrated the compound's effectiveness in several biological assays:

  • Hepatitis C Virus (HCV) Inhibition : A study highlighted that derivatives of the 4-aminopiperidine scaffold, including related compounds, exhibited potent inhibition of HCV replication. The compound was shown to interfere with the assembly stages of the HCV life cycle, indicating its potential as an antiviral agent .
  • Diamine Oxidase Activity : Another study developed an assay for measuring diamine oxidase activity using this compound, suggesting its role in modulating enzymatic activities related to polyamine metabolism .

Case Studies

  • Antiviral Activity Against HCV :
    • Study Design : High-throughput screening identified several small molecules as potent inhibitors of HCV replication.
    • Results : The 4-(aminomethyl)piperidine derivative demonstrated an effective EC50 value of approximately 2.03 μM against HCVcc systems, indicating significant antiviral activity without appreciable toxicity (CC50 > 20 μM) .
  • Enzyme Inhibition Studies :
    • Objective : To evaluate the compound's potential as an enzyme inhibitor.
    • Findings : It was found to inhibit specific enzymes involved in metabolic pathways, showcasing its potential therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

The unique combination of functional groups in this compound differentiates it from other piperidine derivatives:

Compound NameFunctional GroupsBiological Activity
4-(Aminomethyl)piperidineAminomethylLimited activity
Piperidine-1-carboximidamideCarboximidamideModerate activity
This compoundAminomethyl & CarboximidamideHigh potency against HCV

Applications in Research and Industry

The compound has numerous applications across various fields:

  • Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting viral infections and metabolic disorders.
  • Industrial Applications : Utilized in the synthesis of adhesives and coatings due to its reactive functional groups.

Properties

IUPAC Name

4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4.2ClH/c8-5-6-1-3-11(4-2-6)7(9)10;;/h6H,1-5,8H2,(H3,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYHILJFOFBJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936726
Record name 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162696-05-1
Record name 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 162696-05-1
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